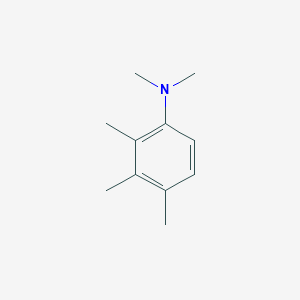
N,N,2,3,4-pentamethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylaniline, also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and has a boiling point of approximately 213-215°C.
Vorbereitungsmethoden
Pentamethylaniline can be synthesized through various methods. One common synthetic route involves the methylation of xylene. This reaction is typically catalyzed using a methylating agent such as methyl sodium iodide and a reducing agent like ammonia or sodium borohydride . Another method involves the nitration of pentamethylbenzene followed by reduction to yield pentamethylaniline.
Analyse Chemischer Reaktionen
Pentamethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peroxides, leading to the formation of various oxidation products.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the methyl groups.
Wissenschaftliche Forschungsanwendungen
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is involved in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Wirkmechanismus
The mechanism of action of pentamethylaniline involves its interaction with various molecular targets. It can act as a ligand in coordination chemistry, forming complexes with metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Pentamethylaniline can be compared with other methylated anilines, such as:
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
Trimethylaniline: Another derivative with three methyl groups, used in different industrial applications.
Tetramethylaniline: With four methyl groups, it exhibits unique properties compared to pentamethylaniline.
Pentamethylaniline stands out due to its high degree of methylation, which enhances its electron-donating properties and makes it particularly useful in various chemical reactions and industrial applications.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
N,N,2,3,4-pentamethylaniline |
InChI |
InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |
InChI-Schlüssel |
PIDNHCNOWSXVAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)N(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


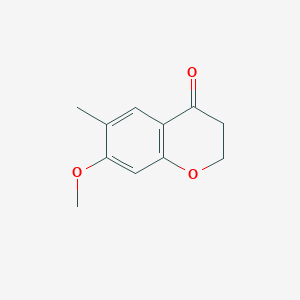
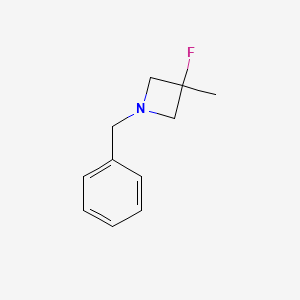

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)


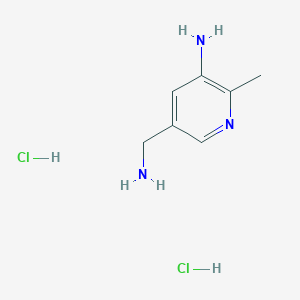


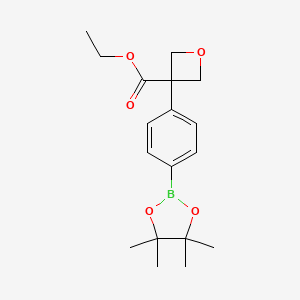
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
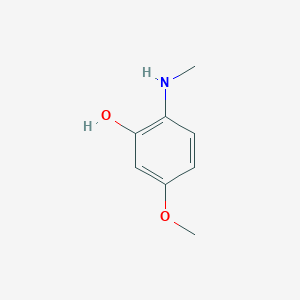

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
